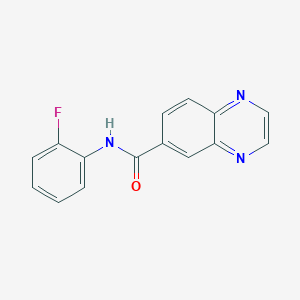
2,4,4-Trimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethyl-1,3-dioxolane is an organic compound with the molecular formula C6H12O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,4-Trimethyl-1,3-dioxolane can be synthesized through the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst. The catalyst typically used is a combination of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method is advantageous due to its high catalytic efficiency and reduced environmental impact compared to traditional methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The catalyst recycling and reutilization are also considered to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to yield alcohols.
Substitution: It participates in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and acids.
Major Products
Oxidation: Produces carbonyl compounds like aldehydes and ketones.
Reduction: Yields alcohols.
Substitution: Results in various substituted dioxolanes depending on the reagents used
Scientific Research Applications
2,4,4-Trimethyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-1,3-dioxolane involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific enzymes, altering their activity and influencing metabolic pathways. In chemical reactions, its stability and reactivity are attributed to the presence of the dioxolane ring, which can undergo ring-opening and other transformations under appropriate conditions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound with similar reactivity but without the methyl substitutions.
2,2,4-Trimethyl-1,3-dioxane: A six-membered ring analog with different physical and chemical properties.
Uniqueness
2,4,4-Trimethyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct stability and reactivity compared to other dioxolanes. Its methyl groups provide steric hindrance, influencing its behavior in various chemical reactions .
Properties
CAS No. |
5660-69-5 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2,4,4-trimethyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O2/c1-5-7-4-6(2,3)8-5/h5H,4H2,1-3H3 |
InChI Key |
LCOIDVFVHWYYQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)


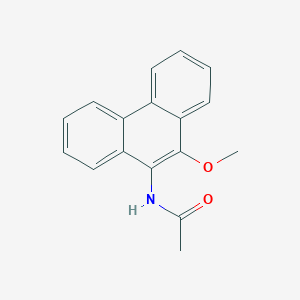
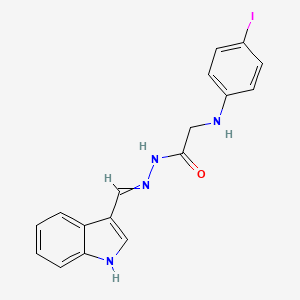
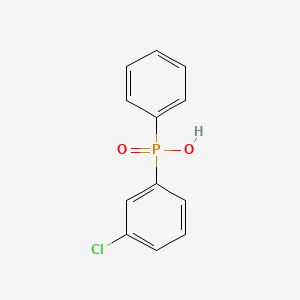
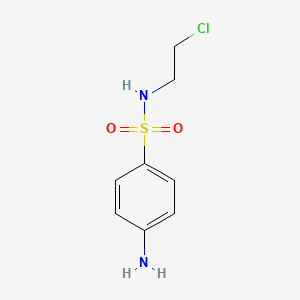
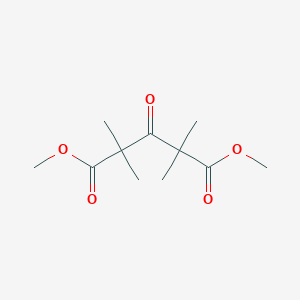
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)

![6-Bromo-3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3h)-one](/img/structure/B14732594.png)

